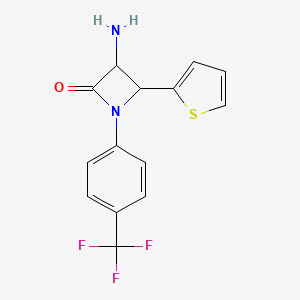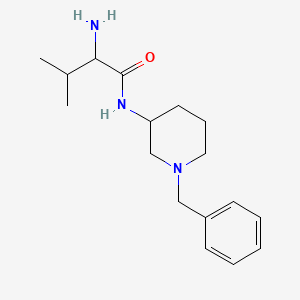![molecular formula C12H13ClO4 B14786055 2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid](/img/structure/B14786055.png)
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid and a hydroxytetrahydropyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the formation of the tetrahydropyran ring through a cyclization reaction. The hydroxyl group is then introduced via a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated compounds.
Substitution: Formation of substituted benzoic acids with various functional groups.
科学的研究の応用
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the tetrahydropyran ring.
5-Chloro-2-hydroxybenzoic acid: Another similar compound with different positioning of the chloro and hydroxyl groups.
Uniqueness
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid is unique due to the presence of both the chloro-substituted benzoic acid and the hydroxytetrahydropyran moiety
特性
分子式 |
C12H13ClO4 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
2-chloro-5-[(3S)-3-hydroxyoxan-3-yl]benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c13-10-3-2-8(6-9(10)11(14)15)12(16)4-1-5-17-7-12/h2-3,6,16H,1,4-5,7H2,(H,14,15)/t12-/m1/s1 |
InChIキー |
DRCCLZCXFISESL-GFCCVEGCSA-N |
異性体SMILES |
C1C[C@@](COC1)(C2=CC(=C(C=C2)Cl)C(=O)O)O |
正規SMILES |
C1CC(COC1)(C2=CC(=C(C=C2)Cl)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)

![3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde](/img/structure/B14786005.png)
![2-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B14786006.png)


![[4-(4-Chlorophenyl)piperidin-3-yl]methanol](/img/structure/B14786024.png)


